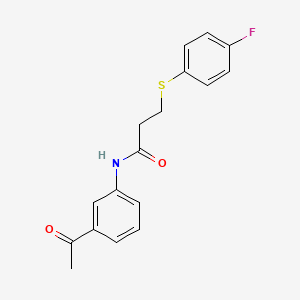![molecular formula C12H11N5O2S3 B2515610 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896342-48-6](/img/structure/B2515610.png)
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves the ring closure of amino-thiazole carboxamide precursors. For instance, ethyl chloroformate/DMF mixture is used for the facile ring closure of 5-amino-2-(ethylthio)thiazole-4-carboxamide to afford 2-ethylthiothiazolo[5,4-d]pyrimidin-7(6H)-one with excellent yield . Further chemical modifications can be achieved through reactions with phosphoryl chloride, malononitrile, ethyl cyanoacetate, and primary amines to yield various substituted derivatives . Similarly, the synthesis of N,5-diaryl derivatives involves the reaction of N,6-diaryl-4-methyl-2-thioxo-tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate .
Molecular Structure Analysis
The molecular structures of thiazolo[3,2-a]pyrimidine derivatives are elucidated using various spectroscopic techniques such as NMR, 13C, and IR spectroscopy . These techniques allow for the determination of the chemical environment of atoms within the molecule and the identification of functional groups, which is crucial for confirming the structure of synthesized compounds.
Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidine derivatives can undergo various chemical reactions to introduce different substituents, which can significantly alter their biological activity. The reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido-pyrimidine-diones in the presence of triethylamine leads to the formation of novel 1,3,4-thiadiazoles, 5-arylazothiazoles, and pyrimido-triazolo-pyrimidines . These reactions expand the chemical diversity of thiazolo[3,2-a]pyrimidine derivatives and provide a library of compounds for biological evaluation.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolo[3,2-a]pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. These properties are important for determining the compound's solubility, stability, and reactivity, which are critical factors for their potential use as pharmaceutical agents. The papers provided do not detail the specific physical and chemical properties of the compounds, but such properties can be inferred from the molecular structure and known properties of similar compounds .
Relevant Case Studies
Several of the synthesized thiazolo[3,2-a]pyrimidine derivatives have been screened for biological activities, such as antimicrobial properties . For example, some compounds have shown activity against microorganisms, indicating their potential as antimicrobial agents . Additionally, certain derivatives have been found to possess molluscicidal properties, which could be useful in controlling the intermediate host of schistosomiasis . These case studies highlight the importance of synthesizing and studying new derivatives for their potential applications in medicine and pest control.
Aplicaciones Científicas De Investigación
Biologically Significant Pyrimidine Appended Optical Sensors
The compound , belonging to the pyrimidine derivatives, has been identified as an important object for use as exquisite sensing materials due to its capacity to form both coordination and hydrogen bonds. This makes it appropriate for use as sensing probes, and these derivatives have also found applications in biological and medicinal fields. The review highlights the significant role of pyrimidine derivatives in the synthesis of optical sensors with extensive literature from 2005 to 2020, underscoring their biological and medicinal applications (Jindal & Kaur, 2021).
Biological Activity of Heterocyclic Systems
The compound's core structure, containing 1,3,4-thiadiazole and oxadiazole heterocycles, is noted for its wide possibility for chemical modification and has identified diverse pharmacological potential. These heterocycles are considered crucial for expressing pharmacological activity, confirming their importance for medicinal chemistry. The 1,3,4-oxadiazole cycle, in particular, is a bioisostere for carboxylic, amide, and ester groups, which contributes to the enhancement of pharmacological activity by participating in hydrogen bonding interactions with different enzymes and receptors. This review presents an analysis of the pharmacological activity of heterocyclic systems based on 1,3,4-thiadiazole, establishing these scaffolds as important heterocyclic fragments and promising structural matrices for new drug-like molecule construction (Lelyukh, 2019).
Optoelectronic Applications of Functionalized Quinazolines and Pyrimidines
Extensive research into quinazoline derivatives, including pyrimidine rings, has showcased their broad spectrum of biological activities and significant applications in optoelectronics. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven to be of great value for creating novel optoelectronic materials. This review details the applications of these compounds in photo- and electroluminescence, highlighting their potential in the creation of materials for organic light-emitting diodes, nonlinear optical materials, and colorimetric pH sensors. The findings underline the importance of these heterocyclic compounds in both biological and optoelectronic domains (Lipunova et al., 2018).
Mecanismo De Acción
Target of Action
It is known that pyrimidines, a class of compounds to which this molecule belongs, have a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators . This suggests that the compound may interact with these targets, leading to a decrease in the production of these inflammatory mediators.
Biochemical Pathways
The compound likely affects the biochemical pathways associated with inflammation. Inflammation is a complex process involving numerous biochemical pathways. The key mechanism of action of anti-inflammatory drugs often involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins, and prostacyclins . The beneficial effects of anti-inflammatory drugs are credited to the deficiency of these eicosanoids .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its anti-inflammatory properties. By inhibiting the expression and activities of certain vital inflammatory mediators, the compound may reduce inflammation at the molecular and cellular levels .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S3/c1-3-20-12-16-15-10(22-12)14-8(18)7-4-13-11-17(9(7)19)5-6(2)21-11/h4-5H,3H2,1-2H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNHTOVPTSOIAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

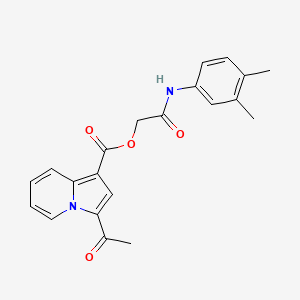
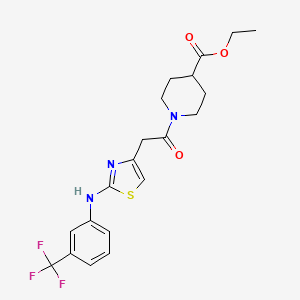
![1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B2515532.png)
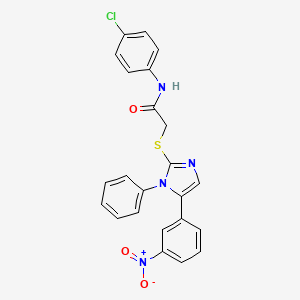

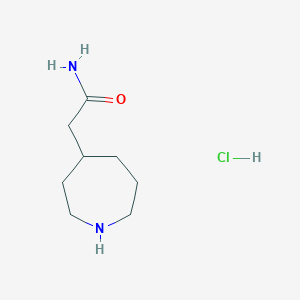

![2-[4-(4-Fluorophenyl)piperazino]quinoxaline](/img/structure/B2515541.png)


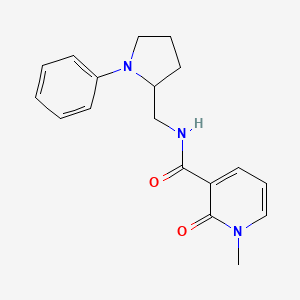

![Ethyl 5-[(2-naphthalen-1-ylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515548.png)
